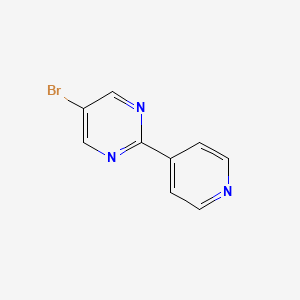
5-Brom-2-(pyridin-4-yl)pyrimidin
Übersicht
Beschreibung
5-Bromo-2-(pyridin-4-yl)pyrimidine: is a heterocyclic compound that features both pyridine and pyrimidine rings, with a bromine atom attached to the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(pyridin-4-yl)pyrimidine is used as a building block in organic synthesis, enabling the construction of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutic agents .
Medicine: The compound’s structural features make it a candidate for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, 5-Bromo-2-(pyridin-4-yl)pyrimidine is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the development of high-performance materials .
Wirkmechanismus
Target of Action
5-Bromo-2-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has been found to have significant applications in the field of medicine . It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9 . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, transcription, and neuronal function.
Mode of Action
The compound interacts with its targets, CDK6 and CDK9, by binding directly to these kinases . This binding results in the suppression of their downstream signaling pathways. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 5-Bromo-2-(pyridin-4-yl)pyrimidine is the cell cycle progression pathway. By inhibiting CDK6 and CDK9, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This makes it a potential candidate for anticancer drug development.
Pharmacokinetics
As a pyrimidine derivative, it is expected to have good bioavailability due to the favorable physicochemical properties of pyrimidine-based compounds .
Result of Action
The inhibition of CDK6 and CDK9 by 5-Bromo-2-(pyridin-4-yl)pyrimidine leads to the suppression of their downstream signaling pathways, resulting in cell cycle arrest . This can lead to the induction of cellular apoptosis, particularly in cancer cells, thereby inhibiting cell proliferation .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(pyridin-4-yl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of nucleophiles, as evidenced by studies showing that it undergoes rapid nucleophilic displacement reactions under microwave irradiation
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives are known to play crucial roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions can vary, ranging from binding interactions to enzymatic reactions.
Cellular Effects
Pyrimidine derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidine typically involves the bromination of 2-(pyridin-4-yl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of 5-Bromo-2-(pyridin-4-yl)pyrimidine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of a base like potassium phosphate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Yield various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Reactions:
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-4-yl)pyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridine ring attached at a different position, leading to different reactivity and applications.
Uniqueness: 5-Bromo-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with a bromine atom that enhances its reactivity in various chemical reactions. This combination of features makes it a versatile compound in synthetic chemistry and drug discovery .
Eigenschaften
IUPAC Name |
5-bromo-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIIPRDJCQAMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289788 | |
| Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-22-2 | |
| Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240594-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


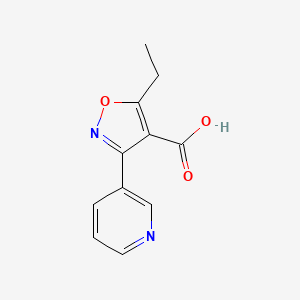
![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)
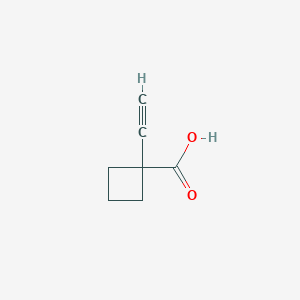
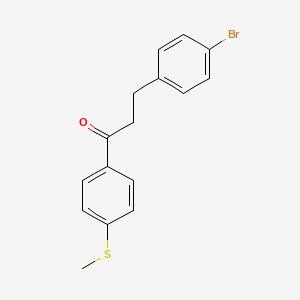
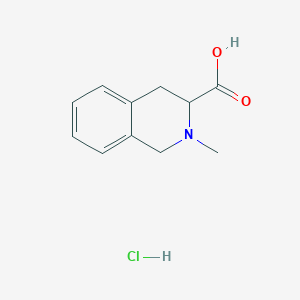
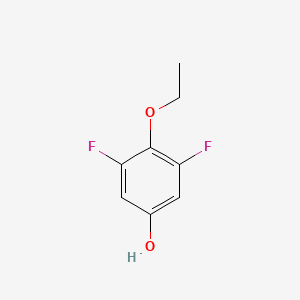
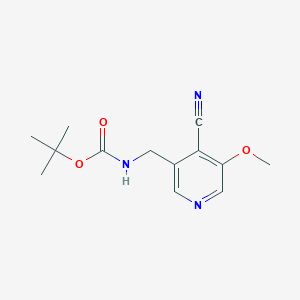
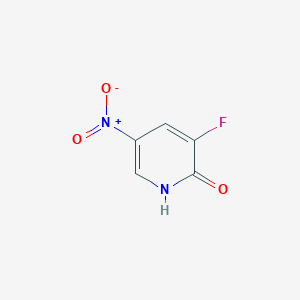
![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)
![8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1531960.png)
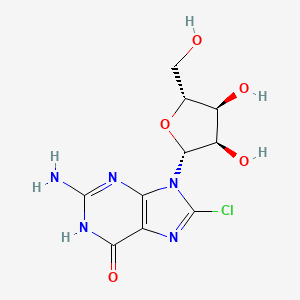

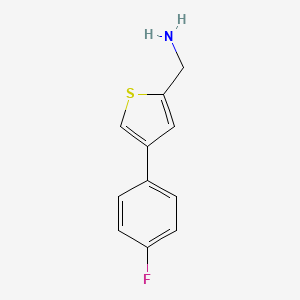
![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
